molecular formula C19H31N3 B1379202 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine CAS No. 1461714-06-6

1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine

Cat. No.: B1379202
CAS No.: 1461714-06-6
M. Wt: 301.5 g/mol
InChI Key: NKXFOFOVVAQHTA-UHFFFAOYSA-N
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Description

1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine is a synthetic organic compound with a complex structure, characterized by the presence of piperidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperazine with 1-benzyl-4-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine or piperazine derivatives, and various substituted analogs depending on the specific reagents used.

Scientific Research Applications

1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperidine: Shares the piperidine ring structure but lacks the piperazine moiety.

    4-Methylpiperazine: Contains the piperazine ring but without the benzyl and piperidine components.

    N-Benzylpiperazine: Similar in structure but with different substitution patterns.

Uniqueness: 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine is unique due to its dual piperidine and piperazine rings, which confer distinct chemical and biological properties. This duality allows for versatile applications and interactions that are not possible with simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine (CAS No. 1461714-06-6) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

PropertyValue
Chemical Formula C₁₉H₃₁N₃
Molecular Weight 301.48 g/mol
IUPAC Name This compound
Appearance Liquid
Storage Temperature 4 °C

The compound's biological activity is largely attributed to its piperazine moiety, which is known for its role in various pharmacological effects. The structural configuration allows for interactions with multiple biological targets, including neurotransmitter receptors and kinases.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of piperazine derivatives, including this compound. Research indicates that modifications in the piperazine structure can enhance anticonvulsant efficacy. For instance, derivatives with specific substituents showed improved activity in seizure models compared to traditional antiepileptic drugs .

Inhibition of Kinases

The compound has demonstrated inhibitory activity against various kinases, particularly those involved in cancer pathways. A study highlighted that piperazine-containing compounds exhibit selective inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumorigenesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and piperazine rings can significantly influence potency and selectivity:

  • Substituent Effects : The introduction of electron-withdrawing groups on the benzyl moiety enhances binding affinity to target receptors.
  • Chain Length Variations : Changes in the length of alkyl chains attached to the piperazine ring can alter pharmacokinetic properties, impacting bioavailability and metabolism .

Case Studies

  • Anticancer Activity : A study involving various piperazine derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent .
  • Neurotoxicity Assessment : In evaluating neurotoxicity, compounds were tested using the rotarod method, revealing that certain derivatives maintained efficacy without significant neurotoxic effects, indicating a favorable safety profile .
  • In Vivo Studies : Preclinical investigations have demonstrated that this compound can penetrate the blood-brain barrier, making it a candidate for treating central nervous system disorders .

Properties

IUPAC Name

1-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-19(17-22-14-12-20(2)13-15-22)8-10-21(11-9-19)16-18-6-4-3-5-7-18/h3-7H,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXFOFOVVAQHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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